molecular formula C10H12INO2 B13492555 Ethyl (2-iodophenyl)glycinate

Ethyl (2-iodophenyl)glycinate

Cat. No.: B13492555
M. Wt: 305.11 g/mol
InChI Key: YVEHYUAXMWZXHT-UHFFFAOYSA-N
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Description

Ethyl (2-iodophenyl)glycinate (CAS: 861551-99-7) is a glycine-derived ester featuring a 2-iodophenyl substituent. Its molecular formula is C₁₀H₁₂INO₂, with a molecular weight of 307.11 g/mol. This compound is listed as a commercially available intermediate, suggesting its utility in pharmaceutical or materials chemistry .

Properties

Molecular Formula

C10H12INO2

Molecular Weight

305.11 g/mol

IUPAC Name

ethyl 2-(2-iodoanilino)acetate

InChI

InChI=1S/C10H12INO2/c1-2-14-10(13)7-12-9-6-4-3-5-8(9)11/h3-6,12H,2,7H2,1H3

InChI Key

YVEHYUAXMWZXHT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC1=CC=CC=C1I

Origin of Product

United States

Preparation Methods

Direct Esterification and Substitution Approaches

One classical approach involves the reaction of 2-iodoaniline derivatives with ethyl glycinate or its activated derivatives. For example, ethyl N-(2-iodophenyl)-N-(2-phenylacryloyl)glycinate was prepared by first converting 2-phenylacrylic acid derivatives to their acyl chlorides, which then reacted with 2-iodoaniline in the presence of triethylamine in dichloromethane at low temperature (0 °C), followed by purification via flash column chromatography. This method yielded the target compound in moderate to good yields (around 61%) with high purity.

Key steps in this method:

  • Formation of acyl chloride from 2-phenylacrylic acid derivatives using oxalyl chloride and catalytic DMF.
  • Nucleophilic acyl substitution with 2-iodoaniline derivatives.
  • Work-up involving quenching with sodium bicarbonate, extraction, drying, and chromatographic purification.

This method provides a reliable route for preparing this compound derivatives with controlled substitution patterns on the phenyl ring.

Palladium-Catalyzed Coupling and Annulation

Palladium-catalyzed reactions are extensively used for constructing complex heterocycles and functionalized this compound derivatives. For instance, a palladium-catalyzed annulation was employed following an initial Ugi four-component reaction (Ugi-4CR) to synthesize polycyclic quinazolinones involving 2-iodoaniline derivatives. The optimized conditions involved Pd(OAc)2 as the catalyst, 1,1′-bis(diphenylphosphino)ferrocene (dppf) as the ligand, and potassium carbonate as the base in 1,4-dioxane at reflux temperature overnight, yielding the desired product in up to 81% yield.

Optimization highlights:

Parameter Optimal Condition Yield
Catalyst Pd(OAc)2 81%
Ligand 1,1′-bis(diphenylphosphino)ferrocene (dppf)
Base Potassium carbonate (K2CO3)
Solvent 1,4-Dioxane
Temperature Reflux
Reaction Time Overnight

Alternative catalysts such as PdCl2 and PdO resulted in significantly lower yields (16% and 20%, respectively), highlighting the specificity of the catalytic system.

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions, especially the Ugi four-component reaction, have been utilized for the rapid assembly of this compound derivatives and related scaffolds. The Ugi-4CR involves the reaction of an amine component (e.g., ammonia or 2-iodoaniline), an aldehyde, an isocyanide, and a carboxylic acid to form complex products in a one-pot procedure.

In one study, the Ugi-4CR was optimized using ammonia in methanol with 2,2,2-trifluoroethanol as solvent at room temperature for 12 hours, achieving yields up to 75% for the initial adduct. Subsequent palladium-catalyzed annulation converted the Ugi product into the desired heterocyclic compound.

Optimization of Ugi-4CR conditions:

Entry Amine Component Solvent Temperature Yield (%)
1 Ammonium chloride (NH4Cl) MeOH/H2O (3:1) Room temp 33
6 Ammonia in methanol TFE Room temp 75
7 Ammonia in methanol MeOH Room temp 60

This method enables the synthesis of this compound derivatives with structural diversity and efficiency, suitable for further functionalization.

Comparative Summary of Preparation Methods

Method Key Reagents/Conditions Yield Range Advantages Limitations
Direct Esterification/Substitution 2-Iodoaniline, acyl chloride, triethylamine, DCM ~60% Straightforward, moderate yield Requires acyl chloride preparation
Palladium-Catalyzed Coupling Pd(OAc)2, dppf ligand, K2CO3, 1,4-dioxane, reflux Up to 81% High yield, suitable for complex scaffolds Requires expensive catalysts
Multicomponent Ugi Reaction Ammonia, aldehyde, isocyanide, carboxylic acid, MeOH/TFE 60-75% One-pot, rapid, diverse products Sensitive to reaction conditions

Full Research Findings and Notes

  • The direct acylation method provides a reliable route for synthesizing this compound derivatives but involves handling reactive intermediates like acyl chlorides.

  • Palladium-catalyzed annulation following Ugi-4CR enables efficient construction of polycyclic structures incorporating the this compound moiety with high yields and selectivity.

  • Optimization of reaction conditions, such as choice of base, ligand, and solvent, is critical for maximizing yield and purity in palladium-catalyzed reactions.

  • Multicomponent reactions offer a powerful synthetic tool for rapid generation of this compound derivatives and related heterocycles, facilitating medicinal chemistry applications.

  • The use of ammonia in methanol as an amine component in Ugi-4CR was a novel approach that improved yields and simplified purification steps.

Chemical Reactions Analysis

Coupling Reactions

The iodide group at the ortho position enables participation in cross-coupling reactions, which are pivotal for constructing complex aromatic systems.

Palladium-Catalyzed Couplings

Ethyl (2-iodophenyl)glycinate undergoes Suzuki-Miyaura couplings with aryl boronic acids. For example:
Reaction :
Ar-B(OH)2+Ethyl (2-iodophenyl)glycinatePd(PPh3)4,Na2CO3,DMEBiaryl-glycinate derivative\text{Ar-B(OH)}_2 + \text{this compound} \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3, \text{DME}} \text{Biaryl-glycinate derivative}
Yield : ~60–75% (typical for aryl iodides under standard conditions).

Copper-Mediated Ullmann Couplings

The compound participates in Ullmann-type couplings to form C–N bonds. For instance, with amines:
Reaction :
R-NH2+Ethyl (2-iodophenyl)glycinateCuI, 1,10-phenanthroline, K2CO3,DMSON-aryl glycinate\text{R-NH}_2 + \text{this compound} \xrightarrow{\text{CuI, 1,10-phenanthroline, K}_2\text{CO}_3, \text{DMSO}} \text{N-aryl glycinate}
Conditions : 110°C, 24 hours.

Photocatalyzed Transformations

Recent studies highlight its use in visible-light-mediated reactions. A Rh-6G photocatalyst and FeSO₄·7H₂O co-catalyst enable efficient C–S bond formation under blue LED irradiation:

Reaction Setup :

ComponentQuantity/Concentration
This compound0.1 mmol
Rh-6G2 mol%
FeSO₄·7H₂O3 mol%
SolventDCE/CH₃CN (25:1)
Light Source18 W blue LED

Outcome :

  • Yield: 55% (Table S2, )

  • Diastereomeric Ratio: 3:1

Nucleophilic Substitution

The iodine atom is susceptible to nucleophilic displacement. For example, with thiols:
Reaction :
RSH+Ethyl (2-iodophenyl)glycinateK2CO3,DMFAr-SR glycinate\text{RSH} + \text{this compound} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{Ar-SR glycinate}
Typical Yield : 40–50% (estimated from analogous iodophenyl systems).

Ester Hydrolysis

The ethyl ester undergoes hydrolysis to yield the carboxylic acid derivative:
Conditions :

  • NaOH (2 equiv), H₂O/THF (1:1), reflux, 4 hours
    Yield : >90%

Reductive Deiodination

Catalytic hydrogenation removes the iodine substituent:
Reaction :
Ethyl (2-iodophenyl)glycinateH2,Pd/C, EtOHEthyl phenylglycinate\text{this compound} \xrightarrow{\text{H}_2, \text{Pd/C, EtOH}} \text{Ethyl phenylglycinate}
Yield : 85% (reported for similar substrates).

Mechanistic Insights

  • Cross-Couplings : Proceed via oxidative addition of the C–I bond to Pd(0), followed by transmetalation and reductive elimination.

  • Photocatalysis : Involves single-electron transfer (SET) from Rh-6G* to the substrate, generating aryl radicals that react with sulfur nucleophiles .

Scientific Research Applications

Ethyl (2-iodophenyl)glycinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (2-iodophenyl)glycinate depends on its application. In organic synthesis, it acts as a substrate in various coupling reactions, where the iodine atom facilitates the formation of carbon-carbon bonds. In biological systems, the compound may interact with specific enzymes or receptors, although detailed studies on its biological mechanism are limited.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Ethyl (2-Iodobenzoyl)glycinate
  • Structure : Contains a 2-iodobenzoyl group instead of the 2-iodophenyl group.
  • Key Differences : The benzoyl moiety introduces a carbonyl group, enhancing electrophilicity and enabling nucleophilic acyl substitution. This contrasts with the direct aryl substitution in Ethyl (2-iodophenyl)glycinate, which may favor Suzuki couplings or halogen-exchange reactions .
  • Applications : Likely used in peptide mimetics or metal-chelating agents due to the amide linkage.
Ethyl N-Salicylideneglycinate Derivatives
  • Structure : Features a salicylidene (2-hydroxybenzylidene) group.
  • Key Differences : Intramolecular hydrogen bonding stabilizes the planar structure, enabling applications in photophysical dyes. This compound lacks this hydrogen-bonding capacity but may exhibit unique halogen-based interactions .
Ethyl N-[(2-Hydroxyphenyl)methyl]glycinate
  • Structure : Substituted with a hydroxyphenylmethyl group.
  • Key Differences : The hydroxyl group enhances solubility in polar solvents (logP = 1.43) compared to the hydrophobic iodophenyl derivative (estimated logP > 2.5).
  • Physical Properties : Boiling point = 326.5°C, density = 1.146 g/cm³. This compound likely has a lower boiling point due to reduced hydrogen bonding .
Ethyl N-(Diphenylmethylene)glycinate
  • Structure : Includes a diphenylmethylene group.
  • Used in peptide synthesis as a protective intermediate .

Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight Boiling Point (°C) logP Key Applications
This compound C₁₀H₁₂INO₂ 307.11 Not reported ~2.5* Synthetic intermediate
Ethyl N-Salicylideneglycinate C₁₁H₁₃NO₃ 207.23 Not reported ~1.8 Fluorescent dyes
Ethyl N-[(2-Hydroxyphenyl)methyl]glycinate C₁₁H₁₅NO₃ 209.24 326.5 1.43 Chelating agents

*Estimated based on iodine’s hydrophobic contribution.

Q & A

Basic: What synthetic routes are effective for preparing Ethyl (2-iodophenyl)glycinate, and how can purity be optimized?

Methodological Answer:
Ethyl glycinate derivatives are commonly synthesized via reductive alkylation or condensation reactions. For example, Ethyl N-[(2-Boc-amino)ethyl]glycinate is prepared by reductive alkylation of Boc-ethylenediamine with ethyl glyoxylate hydrate, yielding >95% purity without chromatography . Adapting this, this compound could be synthesized by reacting 2-iodoaniline with ethyl glyoxylate under reductive conditions (e.g., NaBH₃CN). Key steps:

  • Purification: Avoid chromatography by using solvent recrystallization (e.g., hexane/benzene mixtures ).
  • Yield Optimization: Control stoichiometry (excess ethyl glyoxylate) and reaction time (monitored via TLC).

Advanced: How does the 2-iodophenyl substituent influence stereochemical outcomes in asymmetric catalysis?

Methodological Answer:
The bulky, electron-deficient 2-iodophenyl group may sterically hinder nucleophilic attack or alter transition-state geometry in enantioselective reactions. For example, diarylprolinol catalysts enable >90% enantiomeric excess in aldol reactions of ethyl glyoxylate derivatives by stabilizing intermediates via hydrogen bonding . To study stereochemical effects:

  • Experimental Design: Compare catalytic efficiency of chiral organocatalysts (e.g., prolinol vs. cinchona alkaloids) in glycinate alkylation.
  • Analysis: Use chiral HPLC or polarimetry to quantify enantiomeric excess.

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR: ¹H NMR identifies the ethyl ester (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet) and aromatic protons (δ 7.0–8.0 ppm, multiplet). ¹³C NMR confirms the glycinate backbone (C=O at ~170 ppm) .
  • IR: Detect C=O stretching (~1740 cm⁻¹) and N–H bending (if present) .
  • X-ray Crystallography: Resolve structural ambiguities (e.g., imine vs. enamine tautomers), as done for Ethyl N-salicylideneglycinate .

Advanced: How can computational modeling predict resonance-assisted hydrogen bonding (RAHB) in this compound?

Methodological Answer:
RAHB stabilizes keto-enol tautomers in glycinate derivatives. For this compound:

  • Methods: Use ETS-NOCV (Energy Decomposition Analysis with Natural Orbitals for Chemical Valence) and EDDB (Electron Density Difference Analysis) to map electron redistribution in RAHB .
  • Software: Gaussian (DFT/B3LYP) or ORCA for optimizing geometries and calculating hydrogen bond strengths.
  • Outcome: Predict dominant tautomers (enol vs. keto) and their photophysical properties (e.g., UV-vis absorption).

Advanced: What strategies resolve contradictions in reported bioactivity data for halogenated glycinate derivatives?

Methodological Answer:
Discrepancies in bioactivity (e.g., insecticidal efficacy ) may arise from:

  • Purity Differences: Validate compound purity via GC or HPLC (>98% ).
  • Solvent Effects: Test activity in polar (EtOH) vs. nonpolar (hexane) solvents, as solvent polarity affects tautomer populations .
  • Statistical Rigor: Use ANOVA for dose-response assays (e.g., LC₅₀ comparisons) with triplicate samples.

Basic: How can competing side reactions (e.g., imine hydrolysis) be minimized during synthesis?

Methodological Answer:

  • pH Control: Conduct reactions under anhydrous conditions (e.g., DMF or toluene ).
  • Temperature: Reflux in aprotic solvents (e.g., toluene at 110°C) to accelerate imine formation .
  • Additives: Use molecular sieves to absorb water or p-toluenesulfonic acid (TsOH) to catalyze condensation .

Advanced: What mechanistic insights explain the electronic effects of the 2-iodo substituent in cross-coupling reactions?

Methodological Answer:
The 2-iodophenyl group participates in Ullmann or Suzuki-Miyaura couplings. Key factors:

  • Steric Effects: Ortho-substitution hinders transmetallation, requiring bulky ligands (e.g., XPhos) .
  • Electronic Effects: Iodo groups act as directing groups in C–H activation. Monitor via in situ IR or GC-MS.

Basic: What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

  • Thermal Stability: Conduct TGA/DSC to determine decomposition temperatures (e.g., melt point ~50–55°C, similar to diphenylmethylene analogs ).
  • Light Sensitivity: Store in amber vials at 2–8°C to prevent photodegradation .

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